

(4-Aminopyridin-3-yl)methanol vs 4-Aminopyridine differences

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Compound of Interest

Compound Name: (4-Aminopyridin-3-yl)methanol

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An In-depth Technical Guide to **(4-Aminopyridin-3-yl)methanol** and 4-Aminopyridine

Executive Summary

4-Aminopyridine (4-AP) is a well-established voltage-gated potassium (Kv) channel blocker used clinically to improve walking in patients with multiple sclerosis (MS).^{[1][2]} Its derivative, **(4-Aminopyridin-3-yl)methanol**, also known as 4-AP-3-MeOH, is a newer compound that demonstrates enhanced potency in restoring axonal conduction.^[3] This document provides a comprehensive technical comparison of these two molecules, detailing their chemical properties, synthesis, mechanisms of action, and pharmacological profiles. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of aminopyridine-based potassium channel blockers and their therapeutic potential.

Chemical and Physical Properties

The primary structural difference between 4-Aminopyridine and **(4-Aminopyridin-3-yl)methanol** is the addition of a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. This substitution significantly impacts the molecule's physical and pharmacological properties.

Table 1: Comparison of Chemical and Physical Properties

Property	4-Aminopyridine	(4-Aminopyridin-3-yl)methanol
IUPAC Name	Pyridin-4-amine[4]	(4-aminopyridin-3-yl)methanol[5]
Synonyms	4-AP, Fampridine, Dalfampridine[1][4]	4-AP-3-MeOH[5]
CAS Number	504-24-5[1]	138116-34-4[5][6]
Molecular Formula	C ₅ H ₆ N ₂ [1]	C ₆ H ₈ N ₂ O[5][6]
Molecular Weight	94.11 g/mol [4][7]	124.14 g/mol [5][6]
Appearance	White to off-white crystalline solid[4][7][8]	Solid
Melting Point	155-158 °C[8]	Not specified
Boiling Point	273 °C[8]	Not specified
Solubility	Soluble in water (112 g/L at 20°C), ethanol, methanol, acetone.[8]	Slightly soluble in water.[9]
pKa	9.17[4]	Not specified
LogP	0.76[4]	-0.2 (Computed)[5]

Synthesis Overview

The synthesis of these compounds involves standard pyridine chemistry. 4-Aminopyridine can be produced through several established routes, while its derivatives are often created by functionalizing the core pyridine structure.

Synthesis of 4-Aminopyridine

Common industrial methods for synthesizing 4-Aminopyridine include:

- From Pyridine: A multi-step process starting with the oxidation of pyridine to pyridine-N-oxide, followed by nitration to 4-nitropyridine-N-oxide, and finally, reduction to yield 4-

aminopyridine.[10]

- From Isonicotinamide: A method involving the Hofmann degradation of isonicotinamide.[11]
More recent improvements to this method use catalysts to increase the yield to over 90%.
[11]
- From 4-Cyanopyridine: A one-step synthesis using 4-cyanopyridine as the raw material with sodium tungstate as a catalyst in an aqueous sodium hypochlorite solution.[12]

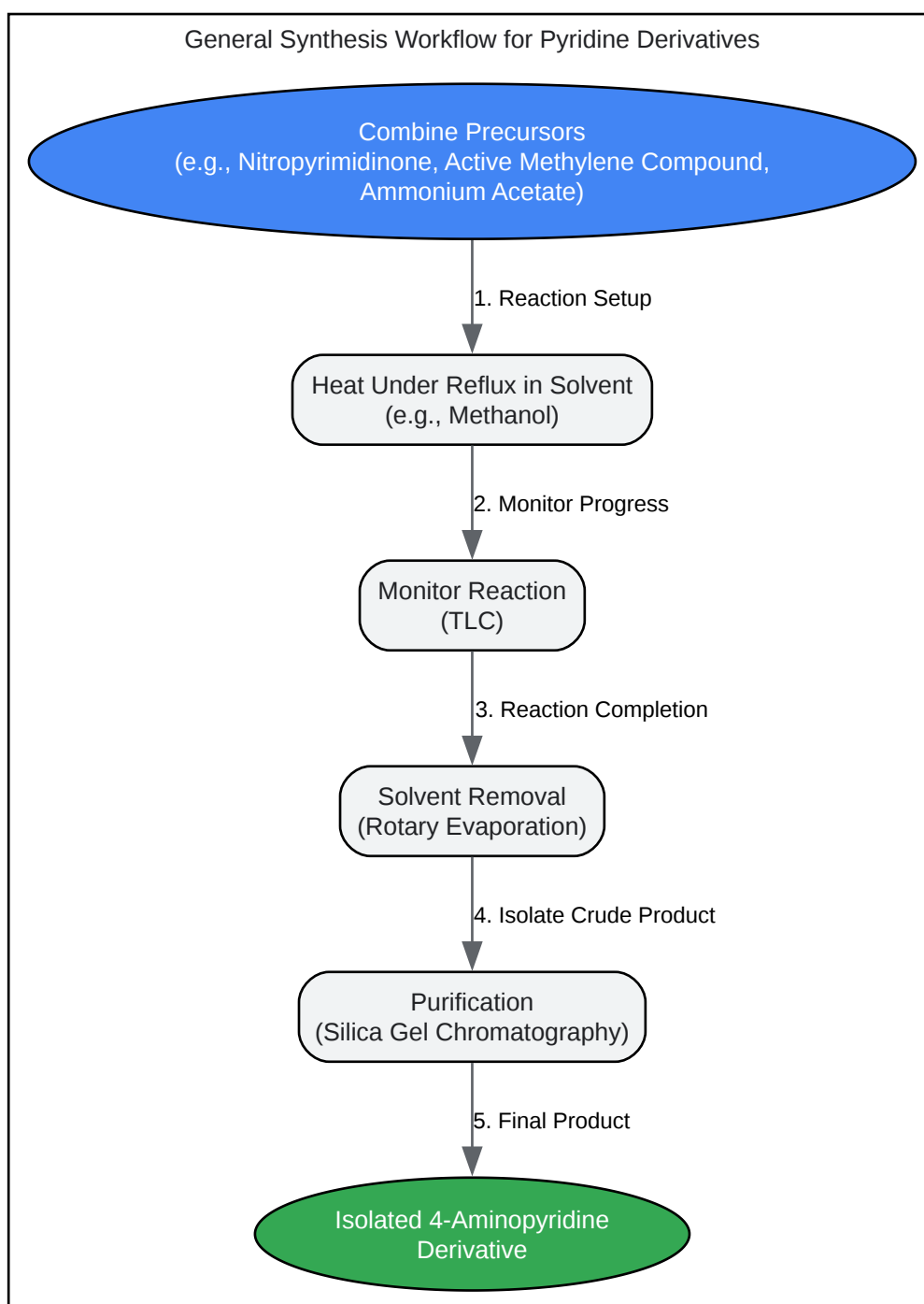
Synthesis of (4-Aminopyridin-3-yl)methanol

The synthesis of **(4-Aminopyridin-3-yl)methanol** typically starts with a functionalized 4-aminopyridine precursor, such as 4-aminopyridine-3-carboxylic acid or its methyl ester, which is then reduced to the corresponding alcohol.[9]

General Experimental Protocol: Ring Transformation Synthesis of Functionalized 4-Aminopyridines

This protocol describes a versatile method for preparing functionalized 4-aminopyridines from a nitropyrimidinone precursor.[13]

- Reaction Setup: In a round-bottom flask, dissolve 3-methyl-5-nitropyrimidin-4(3H)-one (1 mmol) in methanol (20 mL).
- Addition of Reagents: Add an active methylene compound (e.g., ethyl 3-oxobutanoate, 2 mmol) and ammonium acetate (2 mmol) to the solution.[13]
- Reflux: Heat the reaction mixture under reflux for the appropriate time (e.g., 3 days), monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]
- Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
- Purification: Purify the resulting residue using column chromatography on silica gel to isolate the target 4-aminopyridine derivative.[13]



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Caption: General workflow for pyridine derivative synthesis.

Mechanism of Action

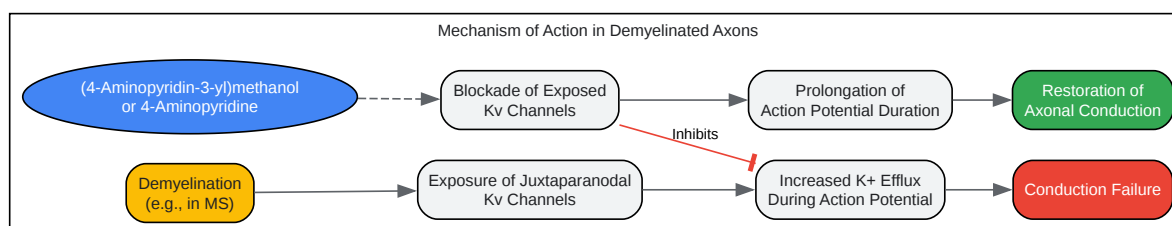
Both compounds function primarily as potassium channel blockers, a mechanism that underlies their therapeutic effects in demyelinating neurological disorders.

Axonal Conduction and Demyelination

In healthy myelinated axons, voltage-gated sodium channels are concentrated at the nodes of Ranvier, while voltage-gated potassium channels (primarily Kv1.1 and Kv1.2) are located in the juxtaparanodal regions, covered by the myelin sheath.[2] Demyelination, as seen in MS, exposes these potassium channels. The resulting leakage of potassium ions during an action potential can lead to hyperpolarization and subsequent conduction failure.[2][4]

Potassium Channel Blockade

4-AP and its derivatives physically block these exposed Kv channels from the intracellular side of the membrane.[14] By inhibiting the repolarizing potassium current, the drugs prolong the duration of the action potential. This allows the weaker sodium current to be sufficient to depolarize the next node of Ranvier, thereby restoring impulse conduction across the demyelinated segment.[1][4][15] Additionally, 4-AP can enhance the release of various neurotransmitters, including acetylcholine and glutamate, which may contribute to its overall effects.[4]



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Caption: Signaling pathway of aminopyridine-based Kv channel blockade.

Pharmacological and Biological Differences

The addition of the hydroxymethyl group gives **(4-Aminopyridin-3-yl)methanol** a distinct pharmacological profile compared to its parent compound, 4-AP. The most significant difference lies in its potency.

Table 2: Comparison of Pharmacological and Biological Properties

Feature	4-Aminopyridine (Fampridine)	(4-Aminopyridin-3-yl)methanol
Primary Target	Voltage-gated potassium (Kv) channels[1][2][15]	Voltage-gated potassium (Kv) channels[3][5]
Potency	Effective concentration for conduction restoration is between 0.1 µM and 1 µM.[3]	Effective concentration for conduction restoration is between 0.01 µM and 0.1 µM. [3]
Selectivity	Non-selective inhibitor of a wide array of Kv channels.[16]	Characterized as a fast potassium channel blocker.[3]
Blood-Brain Barrier	Readily crosses the blood-brain barrier.[2][4]	Assumed to cross, based on CNS activity.
Clinical Use	FDA-approved (as Fampridine) for symptomatic improvement of walking in MS patients.[1][7]	Investigational; shown to restore axonal conduction in an animal model of MS.[3]
Therapeutic Range	Narrow therapeutic range; side effects can include seizures.[3][16]	Potentially wider therapeutic range due to higher potency (under investigation).
Neuroprotection	Preclinical data suggests potential neuroprotective effects beyond symptomatic relief.[16][17]	Under investigation.

A key study demonstrated that **(4-Aminopyridin-3-yl)methanol** can produce significant restoration of axonal conduction in an ex vivo animal model of MS at concentrations 10-fold lower than those required for 4-AP.[3] This suggests a significantly higher potency, which could

translate to a more favorable therapeutic window and reduced risk of off-target side effects in clinical applications.

Experimental Protocols

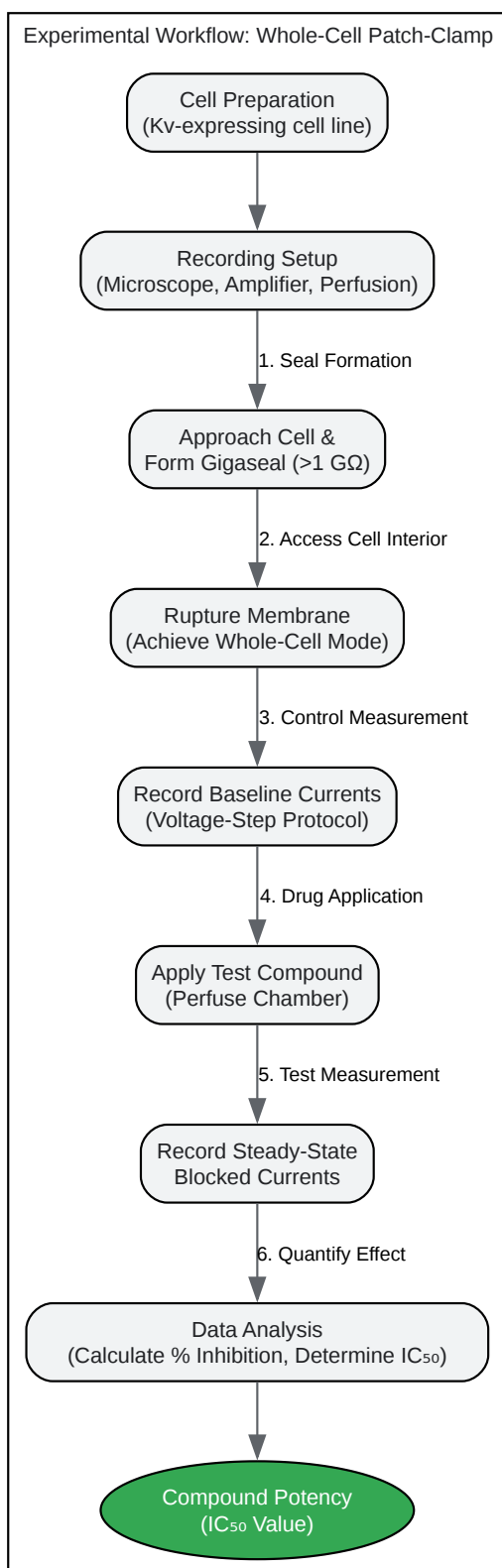
Evaluating the potency and mechanism of novel potassium channel blockers requires precise biophysical techniques. Whole-cell patch-clamp electrophysiology is the gold standard for this purpose.^[18]

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Blockade

This protocol outlines the methodology for measuring the effect of a test compound on Kv currents in a cell line expressing the target channel.

- Cell Preparation: Culture a stable cell line (e.g., HEK-293) heterologously expressing the human Kv channel of interest (e.g., Kv1.1). Prepare cells on glass coverslips for recording.
- Solutions:
 - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
 - Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.
 - Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., **(4-Aminopyridin-3-yl)methanol**) in an appropriate solvent (e.g., water or DMSO) and make serial dilutions in the external solution.
- Recording Setup:
 - Place a coverslip in the recording chamber on the stage of an inverted microscope.
 - Perfuse the chamber with the external solution.
 - Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

- Data Acquisition:
 - Approach a single cell with the micropipette and form a high-resistance ($>1\text{ G}\Omega$) seal (a "gigaseal").
 - Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.
 - Clamp the cell membrane potential at a holding potential of -80 mV .
 - Apply a series of depolarizing voltage steps (e.g., to $+40\text{ mV}$ for 200 ms) to elicit outward Kv currents.
- Compound Application:
 - Obtain a stable baseline recording of the Kv currents.
 - Perfuse the recording chamber with the external solution containing a known concentration of the test compound.
 - Record the currents in the presence of the compound until a steady-state block is achieved.
 - Repeat with increasing concentrations of the compound to generate a dose-response curve.
- Data Analysis:
 - Measure the peak current amplitude at each voltage step before (control) and after compound application.
 - Calculate the percentage of current inhibition for each concentration.
 - Fit the concentration-response data to the Hill equation to determine the IC_{50} value, which represents the concentration at which the compound inhibits 50% of the current.



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Caption: Workflow for patch-clamp electrophysiology assay.

Conclusion and Future Directions

(4-Aminopyridin-3-yl)methanol represents a promising evolution of its parent compound, 4-Aminopyridine. The key distinction is its significantly enhanced potency as a potassium channel blocker, which has been demonstrated to restore axonal conduction in preclinical models of MS at concentrations an order of magnitude lower than 4-AP.[3] This structure-activity relationship, where the addition of a 3-hydroxymethyl group boosts activity, provides a valuable insight for medicinal chemists.

For drug development professionals, the higher potency of **(4-Aminopyridin-3-yl)methanol** suggests the potential for a wider therapeutic index, potentially leading to a safer and more effective treatment for demyelinating diseases. Future research should focus on a full characterization of its selectivity across different Kv channel subtypes, a detailed pharmacokinetic and safety profile, and its efficacy in various in vivo models of neurological disorders, including multiple sclerosis and spinal cord injury.

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